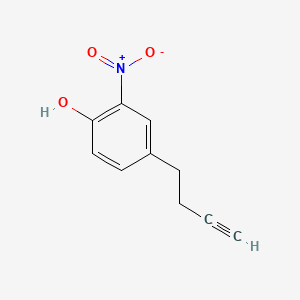
1-(1-ethyl-1H-indol-2-yl)methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-ethyl-1H-indol-2-yl)methanaminehydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-1H-indol-2-yl)methanaminehydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol. The resulting product undergoes several steps to yield the desired indole derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-ethyl-1H-indol-2-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the ethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding indole-2-carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
1-(1-ethyl-1H-indol-2-yl)methanaminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1-ethyl-1H-indol-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
- 1H-indol-2-ylmethanamine hydrochloride
- 3-ethyl-1H-indol-6-ylmethanamine hydrochloride
- 1-benzyl-5-methoxy-2-methyl-1H-indol-3-ylacetic acid
Comparison: 1-(1-ethyl-1H-indol-2-yl)methanaminehydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to other indole derivatives, this compound may exhibit different reactivity and biological activity profiles, making it a valuable tool in research and development .
Propriétés
Formule moléculaire |
C11H15ClN2 |
|---|---|
Poids moléculaire |
210.70 g/mol |
Nom IUPAC |
(1-ethylindol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H14N2.ClH/c1-2-13-10(8-12)7-9-5-3-4-6-11(9)13;/h3-7H,2,8,12H2,1H3;1H |
Clé InChI |
ZGQNIAJSZCEVRO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2C=C1CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-Chloro-4-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13561348.png)
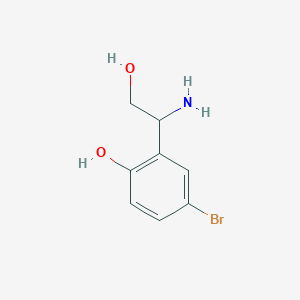
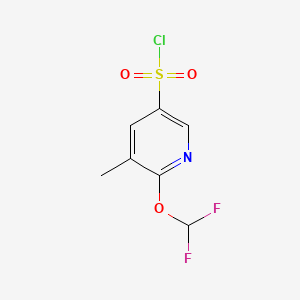
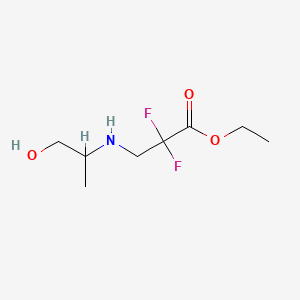
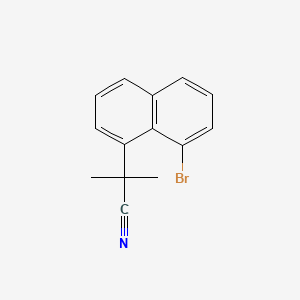
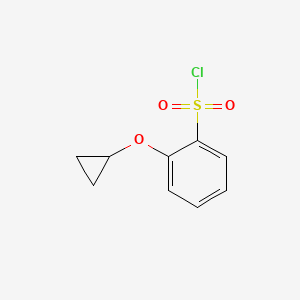

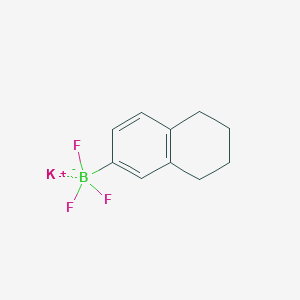
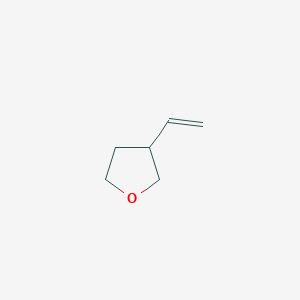
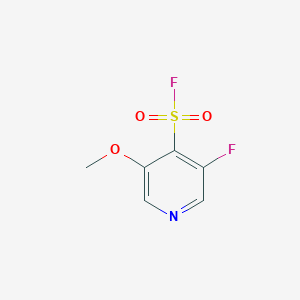
![ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylatehydrochloride](/img/structure/B13561394.png)
